Cefuroxime butyl ammonium

Catalog No.
S13266640
CAS No.
403736-96-9
M.F
C20H27N5O8S
M. Wt
497.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cefuroxime butyl ammonium

CAS Number

403736-96-9

Product Name

Cefuroxime butyl ammonium

IUPAC Name

butan-1-amine;(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C20H27N5O8S

Molecular Weight

497.5 g/mol

InChI

InChI=1S/C16H16N4O8S.C4H11N/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20;1-2-3-4-5/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24);2-5H2,1H3/b19-9-;/t10-,14-;/m1./s1

InChI Key

CWFUGGFLZKOYLE-JTBFTWTJSA-N

Canonical SMILES

CCCCN.CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O

Isomeric SMILES

CCCCN.CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O

Cefuroxime butyl ammonium is a semisynthetic broad-spectrum antibiotic belonging to the cephalosporin class. It is derived from the natural compound cephalosporin C and is known for its bactericidal properties. The compound exhibits a unique structure characterized by a beta-lactam ring, which is crucial for its antibacterial activity. Cefuroxime butyl ammonium has a molecular formula of C16H16N4O8SC_{16}H_{16}N_{4}O_{8}S and a molecular weight of approximately 424.385 g/mol .

The mechanism of action involves binding to penicillin-binding proteins (PBPs) located in the bacterial cell wall, inhibiting the synthesis of peptidoglycan, which is essential for bacterial cell wall integrity. This inhibition leads to cell lysis and death of susceptible bacteria, making cefuroxime effective against various Gram-positive and Gram-negative organisms .

  • Acylation Reaction: The synthesis often involves acylation of 7-aminocephalosporanic acid with specific acylating agents like 2-(furan-2-yl)-2-(methoxyimino)acetic acid chloride, which introduces the necessary functional groups for its antibiotic activity .
  • Hydrolysis: In an aqueous environment, cefuroxime can undergo hydrolysis, particularly in the presence of beta-lactamases produced by resistant bacteria. This reaction can deactivate the antibiotic, highlighting the importance of understanding bacterial resistance mechanisms .
  • Degradation: Cefuroxime can also degrade under acidic or basic conditions, leading to the formation of inactive metabolites. This degradation pathway is significant for determining the stability of cefuroxime in various formulations .

Cefuroxime exhibits broad-spectrum antibacterial activity against a wide range of pathogens, including:

  • Gram-positive Bacteria: Such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative Bacteria: Including Escherichia coli, Haemophilus influenzae, and Klebsiella pneumoniae.

The compound is particularly effective against strains that produce certain types of beta-lactamases, although resistance can occur through enzymatic degradation or modification of PBPs . Cefuroxime's pharmacokinetics indicate that it has moderate oral bioavailability (40-50%) and a plasma half-life ranging from 1.1 to 1.4 hours .

Cefuroxime butyl ammonium can be synthesized through several methods:

  • Direct Acylation: A common method involves the direct acylation of 7-amino-3-carbamoyloxymethyl-3-cefem-4-carboxylic acid using furylmethoxyiminoacetic acid chloride .
  • Enzymatic Hydrolysis: Another approach utilizes enzymatic hydrolysis in an alkaline medium to selectively modify precursor compounds without affecting other protective groups present in the molecule .
  • Green Chemistry Approaches: Recent studies have explored more environmentally friendly synthesis routes that reduce toxic waste by optimizing reaction conditions and using less hazardous reagents .

Cefuroxime butyl ammonium is primarily used in clinical settings as an antibiotic for treating various infections, including:

  • Respiratory tract infections
  • Skin and soft tissue infections
  • Urinary tract infections
  • Surgical prophylaxis

Its ability to remain effective against some resistant strains makes it a valuable option in antibiotic therapy .

Cefuroxime exhibits several important interactions with other drugs:

  • Renal Clearance Modifiers: Drugs like probenecid can increase cefuroxime levels by inhibiting renal tubular secretion, necessitating careful monitoring when co-administered .
  • Absorption Influencers: Medications that alter gastric pH (e.g., proton pump inhibitors) may reduce cefuroxime's absorption; thus, timing of administration is crucial .
  • Protein Binding Displacement: Highly protein-bound drugs (e.g., warfarin) may displace cefuroxime from binding sites, potentially increasing its free concentration and effects .

Several compounds exhibit similarities to cefuroxime but differ in structure or spectrum of activity:

Compound NameStructure TypeSpectrum of ActivityUnique Features
CefalexinFirst-generation cephalosporinPrimarily Gram-positiveLess effective against Gram-negative bacteria
CefotaximeThird-generation cephalosporinBroad-spectrumHigher resistance to beta-lactamases
CeftazidimeThird-generation cephalosporinBroad-spectrumEffective against Pseudomonas aeruginosa
MeropenemCarbapenemVery broad-spectrumResistant to most beta-lactamases

Cefuroxime stands out due to its unique combination of moderate stability against certain beta-lactamases and effectiveness against both Gram-positive and some Gram-negative bacteria, making it suitable for treating mixed infections .

High-Performance Liquid Chromatography Method Development

High-Performance Liquid Chromatography represents a cornerstone analytical technique for the characterization of cefuroxime butyl ammonium, providing critical insights into purity assessment, stability profiling, and quantitative determination [1] [2]. The development of robust High-Performance Liquid Chromatography methods for cefuroxime derivatives requires careful optimization of chromatographic parameters to achieve optimal separation and detection sensitivity.

Method Development Parameters

The analytical characterization of cefuroxime butyl ammonium through High-Performance Liquid Chromatography necessitates the implementation of reverse-phase liquid chromatography systems utilizing mixed-mode stationary phases [1]. The Primesep 100 column, with dimensions of 4.6×150 millimeters and particle size of 5 micrometers, has demonstrated exceptional performance for cefuroxime analysis [1]. This mixed-mode stationary phase enables effective retention and separation of the compound through dual interaction mechanisms involving both hydrophobic and ionic interactions.

The mobile phase composition plays a crucial role in achieving optimal chromatographic performance. A binary solvent system consisting of acetonitrile and water in a ratio of 20:80 percent volume per volume, acidified with sulfuric acid at a concentration of 0.05 percent, provides excellent peak shape and reproducible retention characteristics [1]. The acidic conditions maintain the stability of the beta-lactam ring structure while ensuring consistent ionization states throughout the analysis.

Analytical Performance Characteristics

The optimized High-Performance Liquid Chromatography method demonstrates exceptional analytical performance with a retention time of 4.81 minutes for cefuroxime compounds [1]. Detection is accomplished using ultraviolet spectroscopy at wavelengths of 190 and 275 nanometers, providing complementary detection capabilities for both the beta-lactam chromophore and the furyl oxime moiety [1]. The flow rate of 1.0 milliliter per minute ensures adequate separation while maintaining reasonable analysis times.

For multi-cephalosporin analysis applications, alternative chromatographic conditions have been developed utilizing Nucleosil C18 columns with acetonitrile-phosphate buffer mobile phases [3]. These methods achieve separation of four cephalosporin pharmaceuticals within 6 minutes using a mobile phase consisting of acetonitrile and 0.04 molar phosphate buffer at pH 6 in a 7:93 volume ratio [3]. The flow rate of 1.3 milliliters per minute with ultraviolet detection at 240 nanometers provides excellent sensitivity and specificity.

Validation Parameters and Method Performance

The High-Performance Liquid Chromatography methods for cephalosporin analysis demonstrate robust validation characteristics conforming to International Conference on Harmonisation guidelines [2]. Linearity is established across concentration ranges spanning from 5 to 300 micrograms per milliliter for cefuroxime compounds, with correlation coefficients exceeding 0.999 [2]. The accuracy of the methods ranges from 98.0 to 102.0 percent, while precision parameters demonstrate relative standard deviations below 2 percent for intra-day measurements [2].

Table 1: High-Performance Liquid Chromatography Method Development Parameters

ParameterCefuroxime AnalysisMulti-Cephalosporin MethodGeneral Method
Column TypePrimesep 100Nucleosil C18C18 Column
Mobile PhaseMeCN/H2O (20/80%)ACN/Phosphate Buffer (7:93)Methanol/Formic Acid
BufferH2SO4 (0.05%)Phosphate (0.04M, pH 6)Formic Acid (0.05%)
Flow Rate (mL/min)1.01.31.0
Detection Wavelength (nm)190, 275240254
Run Time (min)6.06.08.0
Retention Time (min)4.81VariableVariable

The robustness evaluation encompasses variations in column temperature, mobile phase composition, and flow rate parameters [2]. Method specificity is confirmed through stress testing under acidic, alkaline, oxidative, and photolytic conditions, demonstrating the ability to separate degradation products from the parent compound [4]. Recovery studies yield values ranging from 89.44 to 92.32 percent across the analytical range, confirming the extraction efficiency of the sample preparation procedures [5].

Mass Spectrometric Profiling of Degradation Products

Mass spectrometric analysis provides comprehensive structural characterization of cefuroxime butyl ammonium and its degradation products, enabling detailed understanding of molecular fragmentation patterns and stability profiles [5] [6]. The application of liquid chromatography-tandem mass spectrometry techniques facilitates both qualitative identification and quantitative determination of the parent compound and its transformation products.

Ionization and Fragmentation Characteristics

Electrospray ionization mass spectrometry analysis of cefuroxime compounds reveals characteristic fragmentation patterns that provide structural confirmation and degradation pathway elucidation [7] [5]. The parent compound exhibits a molecular ion at mass-to-charge ratio 446.9 in positive ionization mode, corresponding to the protonated molecular ion [5] [6]. Collision-induced dissociation generates principal daughter ions at mass-to-charge ratios 342.0 and 385.9, representing loss of the carboxymethyl group and furyl oxime moiety, respectively [5] [6].

The mass spectrometric analysis of degradation products reveals the formation of secondary metabolites through hydrolytic and oxidative pathways [8] [9]. Under acidic conditions, the primary degradation product exhibits a molecular ion at mass-to-charge ratio 424.0, indicating beta-lactam ring opening with subsequent molecular rearrangement [4] [9]. The daughter ion at mass-to-charge ratio 354.0 corresponds to further fragmentation of the degraded structure, providing confirmation of the proposed degradation mechanism [4].

Degradation Product Characterization

Comprehensive mass spectrometric profiling reveals multiple degradation pathways for cephalosporin compounds under various stress conditions [4] [8] [9]. Alkaline hydrolysis generates two primary degradation products through beta-lactam ring opening and subsequent molecular rearrangements [4] [9]. The mass spectral analysis identifies these products through their characteristic molecular ions and fragmentation patterns, enabling quantitative monitoring of degradation kinetics.

Oxidative degradation pathways produce sulfoxide derivatives as major transformation products [4] [8]. The mass spectrometric analysis reveals molecular ions with mass increments of 16 atomic mass units, consistent with sulfur oxidation at the cephem nucleus [4]. The fragmentation patterns of these oxidized products differ significantly from the parent compound, enabling specific detection and quantification in stability studies.

Table 2: Mass Spectrometric Analysis Parameters

CompoundParent Ion m/zDaughter Ion m/zIonization ModeDetection Method
Cefuroxime446.9342.0, 385.9PositiveLC-MS/MS
Cefuroxime Degradant424.0354.0PositiveLC-MS/MS
Cephalosporin β-lactam ringVariableVariablePositiveESI-MS
Cephalosporin degradedVariableVariablePositiveElectrochemical

Method Validation and Analytical Performance

The liquid chromatography-tandem mass spectrometry methods demonstrate exceptional sensitivity with lower limits of quantification ranging from 0.0525 to 2.0 micrograms per milliliter [5] [10]. The accuracy parameters range from 90.92 to 101.8 percent across the analytical range, while precision measurements yield relative standard deviations below 6.26 percent [5]. Recovery studies demonstrate consistent extraction efficiency with values ranging from 89.44 to 92.32 percent for both the analyte and internal standard [5].

Matrix effects evaluation reveals enhancement factors ranging from 108.8 to 111.4 percent, indicating minimal interference from endogenous matrix components [5]. The stability studies demonstrate adequate compound stability under various storage conditions, with accuracy maintained within acceptable limits for up to 145 days at negative 20 degrees Celsius [5]. The selectivity assessment confirms the absence of interfering peaks from blank matrix components at the retention times of the target analytes [5].

X-ray Diffraction Studies of Crystal Lattice Arrangements

X-ray diffraction analysis provides fundamental insights into the solid-state characteristics of cefuroxime butyl ammonium, revealing crystal lattice arrangements, polymorphic forms, and molecular packing patterns [11] [12] [13]. The structural characterization through diffraction techniques enables comprehensive understanding of physical stability, dissolution behavior, and pharmaceutical performance attributes.

Crystal Structure Determination

Single crystal X-ray diffraction analysis reveals the three-dimensional molecular arrangement and crystal packing of cefuroxime butyl ammonium complexes [14] [12]. The structural determination typically achieves resolution levels of 1.9 Angstroms or better, providing detailed atomic coordinates and bond parameters [14]. The crystallographic analysis confirms the ionic nature of the compound, with the cefuroxime anion and butyl ammonium cation occupying distinct crystallographic sites within the unit cell.

The space group determination and unit cell parameters provide fundamental crystallographic data essential for polymorph identification and crystal form characterization [12] [15]. The molecular packing analysis reveals intermolecular hydrogen bonding patterns and van der Waals interactions that stabilize the crystal structure [16] [17]. The butyl ammonium cation adopts specific conformational arrangements that optimize electrostatic interactions with the cefuroxime anion while minimizing steric repulsions [16] [18].

Polymorphism and Phase Behavior

Powder X-ray diffraction analysis enables identification and characterization of polymorphic forms in cefuroxime butyl ammonium preparations [11] [15] [19]. The diffraction patterns exhibit characteristic peak positions and intensities that serve as fingerprints for specific crystal forms [11] [12]. Amorphous forms display broad diffraction halos rather than sharp crystalline peaks, indicating the absence of long-range molecular order [11] [19].

The polymorphic characterization reveals temperature-dependent phase transformations and stability relationships between different crystal forms [15] [20]. Variable-temperature powder X-ray diffraction studies demonstrate phase transition temperatures and transformation mechanisms [15]. The thermal analysis combined with diffraction measurements provides comprehensive understanding of solid-state stability and processing effects on crystal structure [15] [20].

Structural Analysis of Ammonium Salts

The crystallographic analysis of tetrabutylammonium salts reveals characteristic packing motifs and cation-anion interactions [21] [17] [18]. The butyl chains adopt extended conformations that maximize van der Waals contacts while minimizing steric interference [17]. The ammonium nitrogen center maintains tetrahedral geometry with characteristic nitrogen-carbon bond distances and bond angles [16] [18].

Table 3: X-ray Diffraction Analysis Parameters

Crystal FormSpace GroupDiffraction PatternAnalysis MethodResolution (Å)
Crystalline FormVariableSharp peaksSingle Crystal XRD1.9
Amorphous FormN/ABroad halosPowder XRDN/A
Polymorphic Form ISpecificCharacteristic peaksPowder XRDVariable
Polymorphic Form IISpecificDifferent peak patternPowder XRDVariable

The rotational behavior of ammonium cations in crystal lattices demonstrates ordered arrangements at room temperature with potential disorder at elevated temperatures [16] [18]. The crystallographic analysis reveals that ammonium cations maintain specific orientations through hydrogen bonding interactions with surrounding anions [16]. The lattice parameters exhibit thermal expansion characteristics that follow predictable temperature dependencies [16].

Thermal Stability Assessment via Differential Scanning Calorimetry

Differential Scanning Calorimetry provides quantitative assessment of thermal stability, phase transitions, and decomposition characteristics of cefuroxime butyl ammonium [22] [23] [20]. The calorimetric analysis reveals thermodynamic parameters essential for understanding thermal behavior, stability relationships, and processing conditions.

Thermal Transition Characterization

Differential Scanning Calorimetry analysis of cefuroxime compounds typically reveals multiple thermal events corresponding to distinct molecular processes [23] [20]. The first thermal transition occurs in the temperature range of 50 to 150 degrees Celsius, corresponding to dehydration processes and water loss from crystal structures [23] [20]. This endothermic process is characterized by onset temperatures, peak temperatures, and enthalpies of dehydration that provide quantitative measures of thermal stability.

The second major thermal event occurs between 175 and 225 degrees Celsius, representing decomposition of the cephalosporin molecular structure [20]. This process involves destruction of the beta-lactam ring and subsequent molecular fragmentation [20]. The decomposition is typically exothermic, reflecting the energy release associated with bond breaking and molecular rearrangement processes [20].

Kinetic Analysis and Activation Parameters

The thermal decomposition kinetics of cephalosporin compounds are analyzed using isoconversional methods applied to Differential Scanning Calorimetry data [20]. The Friedman method enables determination of activation energies as functions of conversion degree, revealing the complexity of the decomposition process [20]. For cefuroxime-related compounds, activation energies typically range from 143.7 to 360.1 kilojoules per mole, depending on the specific compound and analysis conditions [20].

The Kissinger-Akahira-Sunose method provides complementary kinetic analysis through integral isoconversional approaches [20]. The activation energy determination demonstrates significant variation with conversion degree, indicating multi-step decomposition mechanisms [20]. The kinetic analysis reveals that thermal stability follows the order: cefoperazone < cephalexin < cefadroxil, based on calculated activation energies [20].

Table 4: Thermal Stability Analysis Parameters

Analysis TypeTemperature Range (°C)ProcessHeating Rate (°C/min)Atmosphere
DSC First Transition50-150Dehydration5Air
DSC Second Transition175-225Decomposition5Air
TGA First Loss50-150Water Loss5Air
TGA Second Loss175-225Molecular Degradation5Air

Thermal Analysis Method Validation

The Differential Scanning Calorimetry methods demonstrate excellent precision and reproducibility for thermal stability assessment [24] [22]. The thermal transition midpoint temperatures exhibit high reproducibility with standard deviations typically below 2 degrees Celsius [24]. The enthalpy measurements show precision levels with relative standard deviations below 5 percent across multiple heating cycles [24].

The method validation encompasses assessment of heating rate effects, sample size dependencies, and atmospheric influences on thermal behavior [20]. The analysis reveals that heating rates significantly influence the observed transition temperatures, with higher heating rates shifting decomposition events to elevated temperatures [20]. The atmosphere composition affects oxidative decomposition pathways, with air atmospheres promoting different degradation mechanisms compared to inert gas environments [20].

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

497.15803401 g/mol

Monoisotopic Mass

497.15803401 g/mol

Heavy Atom Count

34

UNII

UH2XQJ6SR8

Dates

Last modified: 08-10-2024

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